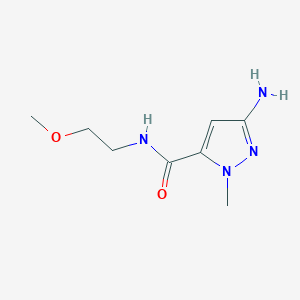
N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine
Übersicht
Beschreibung
“N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine” is a chemical compound with the molecular formula C11H14N2 . It has a complex structure that enables exploration of innovative methodologies, making it an indispensable tool for cutting-edge studies.
Synthesis Analysis
A facile synthetic procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives, such as “this compound”, has been described in the literature . The desired products were obtained by N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps were very mild and the desired cyclization products could be obtained in good yield .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H14N2/c1-8-11-4-3-10(12-2)7-9(11)5-6-13-8/h3-4,7,12-13H,1,5-6H2,2H3 .Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 131-132 degrees Celsius . It has a molecular weight of 174.25 .Wissenschaftliche Forschungsanwendungen
Neuroprotective and Neurotoxic Studies
N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine and its derivatives have been extensively studied for their neuroprotective and neurotoxic properties, particularly in the context of Parkinson's disease and other neurological disorders. For instance, compounds related to this compound, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been investigated for their potential role in preventing parkinsonism-like behavior abnormalities. 1MeTIQ, an endogenous amine, was found to be markedly reduced in MPTP-treated mouse brains, a model for Parkinson's disease, suggesting a protective role against the development of parkinsonism (Kotake et al., 1995; Tasaki et al., 1991).
Antidepressant Effects
Research has also explored the antidepressant effects of tetrahydroisoquinoline derivatives. Studies have demonstrated that compounds like 1,2,3,4-tetrahydroisoquinoline exhibit antidepressant-like effects in animal models, which could be linked to their ability to modulate monoaminergic systems (Możdżeń et al., 2014).
Cardiovascular and Arrhythmic Properties
Benzylisoquinoline derivatives have been synthesized and evaluated for their antiarrhythmic activity, suggesting potential applications in cardiovascular research. These compounds have shown efficacy in protecting against ventricular fibrillation in animal models, indicating a possible therapeutic use in arrhythmias (Neumeyer et al., 1977).
Oncological Research
In oncological research, the carcinogenic potential of various isoquinoline derivatives has been compared, with findings indicating that different isomers and derivatives can have varying effects on tumor development. This line of research provides insights into the molecular mechanisms of carcinogenesis and potential strategies for cancer prevention (Lijinsky et al., 1984).
Bone Cement and Composite Applications
In the field of biomaterials, studies have focused on the reactivity and toxicity of tertiary amine activators similar to this compound in the curing of acrylic bone cements and composites. These activators have been analyzed for their leaching behavior and acute toxicity, providing valuable information for the development of safer and more effective materials for orthopedic surgery and dentistry (Liso et al., 1997).
Brain Imaging and Tumor Imaging
Fluorine-18-labeled benzamide analogs, including derivatives of this compound, have been synthesized for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). This research has implications for the diagnosis and treatment monitoring of various cancers (Tu et al., 2007).
Safety and Hazards
The safety information for “N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
N,1-dimethyl-3,4-dihydroisoquinolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8-11-4-3-10(12-2)7-9(11)5-6-13-8/h3-4,7,12H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRWBEIGHYRWNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1C=CC(=C2)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579809 | |
| Record name | N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138976-87-1 | |
| Record name | N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Silane, [(2-iodophenyl)ethynyl]trimethyl-](/img/structure/B3047327.png)



![Benzenamine, 4-(phenylethynyl)-N,N-bis[4-(phenylethynyl)phenyl]-](/img/structure/B3047333.png)


![1,4-Dioxa-8-thiaspiro[4.5]decane-6-carboxaldehyde](/img/structure/B3047339.png)

